![molecular formula C9H16BrNO2 B581915 Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate CAS No. 253176-93-1](/img/structure/B581915.png)
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16BrNO2 . It is also known by other names such as 3-(Bromomethyl)azetidine-1-carboxylic acid tert-butyl ester, and 1-Boc-3-(bromomethyl)azetidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 . This indicates that the molecule contains a bromomethyl group attached to an azetidine ring, which is further connected to a carboxylate group.Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 250.14 . . It has a melting point of 38.0 to 42.0 °C .Scientific Research Applications
Use in Stereoselective Synthesis : Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is utilized in the stereoselective synthesis of α-substituted azetidine-2-carboxylic acid esters. This process involves the treatment of tert-butyl esters with lithium bis(trimethysilyl)amide and benzyl bromide, yielding almost a single diastereomer. This method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters from commercially available chiral compounds (Tayama et al., 2018).
In Amino Acid-Azetidine Chimeras : It is involved in the synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains. These azetidine analogs are synthesized by modifying tert-butyl ester azetidine and are used as tools to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
As Building Blocks in Medicinal Chemistry : Protected 3-haloazetidines, which include this compound, are synthesized for use as versatile building blocks in the creation of high-value azetidine-3-carboxylic acid derivatives. These compounds are important in natural products and pharmaceuticals (Ji et al., 2018).
Synthesis of Bifunctional Compounds : It's used in efficient and scalable synthetic routes to create bifunctional compounds, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
In Synthesis of Functionalized Aziridine and Azetidine Derivatives : It plays a role in the synthesis of azaheterocyclic α- and β-amino acid derivatives containing a bromo-substituted carbon center, useful for biological applications and foldamers (Žukauskaitė et al., 2011).
Investigating Anticancer Agents : Its structural analogs are investigated as potential anticancer agents, highlighting its relevance in the development of new therapeutic compounds (Deschamps et al., 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(bromomethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKCUGDJEPVLPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693599 |
Source
|
Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
253176-93-1 |
Source
|
Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-3-(bromomethyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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